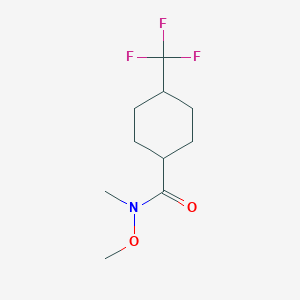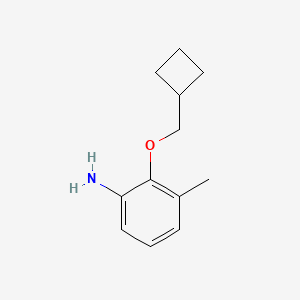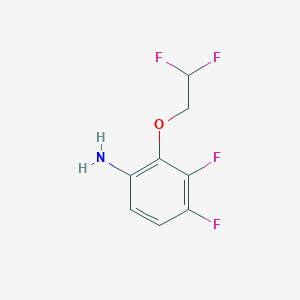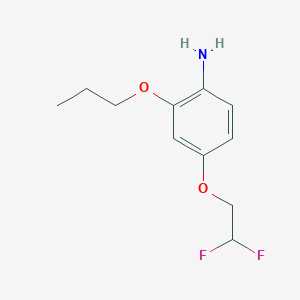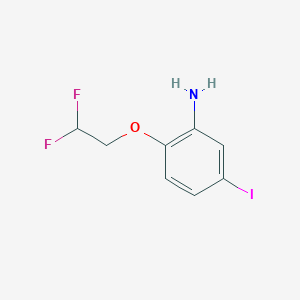
2-(2,2-Difluoroethoxy)-4-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Difluoroethoxy)-4-methylbenzonitrile is an organic compound characterized by the presence of a difluoroethoxy group attached to a methylbenzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-4-methylbenzonitrile typically involves the reaction of 2,2-difluoroethanol with a suitable benzonitrile derivative under specific conditions. One common method involves the use of a sulfonyl chloride or sulfonic anhydride in an organic solvent containing 2,2-difluoroethanol and an alkali . This reaction proceeds under controlled temperature and pressure to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques.
化学反应分析
Types of Reactions
2-(2,2-Difluoroethoxy)-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura cross-coupling.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitrile derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
科学研究应用
2-(2,2-Difluoroethoxy)-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: It may have applications in the development of pharmaceuticals due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-(2,2-Difluoroethoxy)-4-methylbenzonitrile involves its interaction with specific molecular targets. The difluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
相似化合物的比较
Similar Compounds
- 2-(2,2-Difluoroethoxy)ethanol
- 2,2,2-Trifluoroethoxy derivatives
- 2,2,3,3,4,4,5,5-Octafluoropentoxy derivatives
Uniqueness
2-(2,2-Difluoroethoxy)-4-methylbenzonitrile is unique due to the presence of both the difluoroethoxy group and the methylbenzonitrile core. This combination imparts distinct chemical properties, such as increased hydrophobicity and thermal stability, making it valuable in various applications .
属性
IUPAC Name |
2-(2,2-difluoroethoxy)-4-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-7-2-3-8(5-13)9(4-7)14-6-10(11)12/h2-4,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEQIBHFAUOKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

